GSK854
描述
GSK854 是一种高度选择性和有效的肌钙蛋白 I 相互作用激酶 (TNNI3K) 抑制剂。 该化合物已在抑制小鼠心肌梗塞损伤的细胞焦亡和凋亡方面显示出巨大潜力,这可能限制缺血心脏的氧化应激、损伤和不良重构 .
科学研究应用
GSK854 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,用于研究 TNNI3K 在各种化学反应和途径中的作用。
生物学: 用于生物学研究,以研究其对细胞过程(如焦亡和凋亡)的影响。
医学: 作为治疗心脏病(尤其是涉及心肌梗塞和心力衰竭的疾病)的潜在治疗剂进行探索。
作用机制
GSK854 通过抑制肌钙蛋白 I 相互作用激酶 (TNNI3K) 来发挥其作用。这种抑制阻止了参与细胞焦亡和凋亡的特定底物的磷酸化。 通过阻断这些途径,this compound 减少了缺血心脏的氧化应激、细胞损伤和不良重构 .
生化分析
Biochemical Properties
GSK854 interacts with TNNI3K, an enzyme involved in cardiac function . The nature of this interaction involves the inhibition of TNNI3K, which can have significant effects on biochemical reactions within the heart .
Cellular Effects
This compound has been shown to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis in mice . This suggests that this compound may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent inhibitor of TNNI3K . By inhibiting this kinase, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
As a potent inhibitor of TNNI3K, it is expected that this compound would have long-term effects on cellular function, particularly in the context of heart failure .
Dosage Effects in Animal Models
Given its role as a TNNI3K inhibitor, it is anticipated that this compound would have dose-dependent effects on heart function .
Metabolic Pathways
Given its role as a TNNI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in cardiac function .
Transport and Distribution
Given its role as a TNNI3K inhibitor, it is likely that this compound interacts with transporters or binding proteins involved in cardiac function .
Subcellular Localization
Given its role as a TNNI3K inhibitor, it is likely that this compound is directed to specific compartments or organelles involved in cardiac function .
准备方法
合成路线和反应条件
GSK854 的合成涉及一系列化学反应,从核心结构的制备开始,然后引入各种官能团。具体的合成路线和反应条件是专有的,未公开。 已知该化合物是通过多步工艺合成的,该工艺涉及使用特定的试剂和催化剂来实现所需的化学结构 .
工业生产方法
This compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺将包括净化、结晶和质量控制等步骤,以满足研究和潜在治疗用途所需的标准 .
化学反应分析
反应类型
GSK854 会经历各种化学反应,包括:
氧化: 该化合物可能会发生氧化反应,这会改变其化学结构和性质。
还原: 还原反应也可能发生,这可能会影响化合物的活性及其稳定性。
常用试剂和条件
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂,这些催化剂促进所需的化学转化。 具体的试剂和条件取决于正在进行的特定反应 .
主要生成物
这些反应产生的主要产物通常是具有修饰的化学结构的 this compound 衍生物。 这些衍生物可能与母体化合物相比具有不同的生物活性, .
相似化合物的比较
类似化合物
GSK329: 另一种有效的 TNNI3K 抑制剂,具有相对较低的 IC50 值。
其他 TNNI3K 抑制剂: 已经开发出各种其他针对 TNNI3K 的抑制剂,但 GSK854 因其高效力和选择性而脱颖而出.
独特性
This compound 在作为 TNNI3K 抑制剂的高选择性和效力方面独一无二。 它能够抑制心肌梗塞损伤的细胞焦亡和凋亡,使其成为心脏研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGERSSZUMLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?
A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。